molecular formula C18H14N2O5 B2768204 Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate CAS No. 2416245-91-3

Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate

Cat. No.: B2768204
CAS No.: 2416245-91-3
M. Wt: 338.319
InChI Key: ADSWWLJDUYYURG-QPJJXVBHSA-N
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Description

    Starting Materials: 1-oxo-2H-isoquinoline-6-carboxylic acid, amine derivatives.

    Reaction Conditions: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate typically involves multi-step organic reactions

  • Preparation of Furan-2-yl Prop-2-enoate

      Starting Materials: Furan-2-carboxylic acid, methyl acrylate.

      Reaction Conditions: Esterification reaction using a catalyst such as sulfuric acid under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Usually performed in anhydrous solvents like THF (tetrahydrofuran).

      Products: Reduction of the ester group to alcohols or the isoquinoline moiety to tetrahydroisoquinoline derivatives.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Carried out under mild conditions to avoid decomposition.

      Products: Halogenated derivatives of the furan ring or isoquinoline moiety.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The isoquinoline moiety is known for its biological activity, and derivatives of this compound could be explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The biological activity of Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate is likely mediated through its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate: vs. Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]thiophene-2-yl]prop-2-enoate :

      Difference: Replacement of the furan ring with a thiophene ring.

      Uniqueness: The furan ring in the original compound may offer different electronic properties and reactivity compared to the thiophene analog.

  • This compound: vs. Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]benzene-2-yl]prop-2-enoate :

      Difference: Replacement of the furan ring with a benzene ring.

      Uniqueness: The aromatic benzene ring may provide different steric and electronic effects, influencing the compound’s reactivity and biological activity.

Conclusion

Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-16(21)7-4-13-3-6-15(25-13)18(23)20-12-2-5-14-11(10-12)8-9-19-17(14)22/h2-10H,1H3,(H,19,22)(H,20,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSWWLJDUYYURG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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